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Octahydropyrido[1,2-a]azepin-8(2h)-one

Cat. No.: B8358564
M. Wt: 167.25 g/mol
InChI Key: NGFUOCDADAEURT-UHFFFAOYSA-N
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Description

Context and Significance of Fused Azepine and Pyridoazepine Ring Systems in Chemical Research

Fused heterocyclic systems are mainstays of medicinal chemistry, offering rigid three-dimensional structures that can be tailored to interact with specific biological targets. blumberginstitute.org Azepine, a seven-membered nitrogen-containing ring, and its derivatives have garnered significant attention due to their presence in a wide array of pharmacologically active compounds. tandfonline.comresearchgate.net When fused with other heterocyclic rings, such as pyridine (B92270), the resulting scaffolds often exhibit enhanced or novel biological activities.

Pyridoazepines, which combine a pyridine and an azepine ring, are recognized as privileged structures in the search for new drug candidates. acs.org These fused systems are of particular interest for their activity within the central nervous system (CNS), with some demonstrating pharmacological profiles comparable to well-established drugs like benzodiazepines. nih.govbenthamdirect.com The incorporation of the azepine moiety has been linked to a range of biological effects, including anticonvulsant, analgesic, and anti-inflammatory properties. tandfonline.comresearchgate.netmdpi.com Furthermore, indole-fused azepines have emerged as a promising class of compounds in cancer research. nih.gov The structural diversity and synthetic accessibility of these fused systems make them a fertile ground for the development of new therapeutic agents. tandfonline.com

Scaffold TypeSignificance in ResearchExample Biological Activities
Pyridoazepines Privileged structures in drug discovery, particularly for CNS targets. acs.orgnih.govbenthamdirect.comAnticonvulsant, Anxiolytic, Psychotropic. tandfonline.commdpi.com
Benzodiazepines Widely studied CNS-active agents; serve as a benchmark for related scaffolds. nih.govbenthamdirect.comAnxiolytic, Sedative, Anticonvulsant.
Indole-fused Azepines Emerging class with significant anticancer potential. nih.govAntitumor. nih.gov
Triazolo-fused Azepines Investigated for non-steroidal anti-inflammatory applications. mdpi.comAnti-inflammatory, Analgesic. mdpi.com

Overview of the Octahydropyrido[1,2-a]azepin-8(2H)-one Core Structure within Nitrogen Heterocycles

The this compound molecule is a bicyclic amine derivative built upon a pyrido[1,2-a]azepine skeleton. Its nomenclature precisely describes its structure:

Pyrido[1,2-a]azepine : This indicates a fusion of a pyridine ring and an azepine ring. The "[1,2-a]" notation specifies that the fusion occurs between the 'a' face of the azepine ring and positions 1 and 2 of the pyridine ring, creating a bridgehead nitrogen atom.

Octahydro : This prefix signifies that the parent aromatic pyrido[1,2-a]azepine system has been fully saturated through the addition of eight hydrogen atoms, resulting in a non-aromatic, conformationally flexible structure.

-8(2H)-one : This suffix denotes the presence of a ketone functional group (a carbonyl, C=O) at position 8 of the bicyclic system. The "(2H)" indicates that position 2 of the ring system bears a hydrogen atom and is a saturated carbon center.

This combination of a saturated, fused ring system with an embedded lactam (a cyclic amide) functional group provides a rigid yet three-dimensional scaffold. Such structures are of high interest in medicinal chemistry as they can present functional groups in well-defined spatial orientations, which is crucial for selective interaction with biological macromolecules like enzymes and receptors.

Historical Perspective on Synthetic Approaches to Pyridoazepines

The synthesis of pyridoazepines and related fused heterocycles has been a topic of continuous development, driven by their pharmacological potential. benthamdirect.com Historically, synthetic strategies have primarily focused on the construction of one ring onto the other pre-formed ring.

Key historical and foundational approaches include:

Ring Expansion : Methods involving the expansion of a smaller ring, such as a piperidine (B6355638) (a six-membered ring) or pyrrolidine (B122466) (a five-membered ring), have been employed to form the seven-membered azepine ring.

Cyclization of Linear Precursors : A common strategy involves the synthesis of a linear molecule containing the requisite atoms and functional groups, which is then induced to cyclize to form the bicyclic pyridoazepine core.

Intramolecular Cycloadditions : These reactions form multiple bonds in a single step, providing efficient access to complex polycyclic systems.

Metal-Catalyzed Reactions : The advent of transition metal catalysis, particularly with palladium and rhodium, has provided powerful tools for C-C and C-N bond formation, enabling more efficient and selective syntheses of these scaffolds. rsc.org

While a significant body of work exists for related structures like benzodiazepines, the synthesis of pyridoazepines has been comparatively less explored, highlighting a need for the development of new and more efficient synthetic methodologies. nih.govbenthamdirect.com

Current Research Landscape and Academic Interest in the this compound Framework

Current academic and industrial research is focused on developing novel, efficient, and versatile synthetic routes to access diverse libraries of pyridoazepine derivatives for biological screening. frontiersin.org The exploration of new chemical space around this scaffold is driven by the consistent demand for new therapeutic agents with improved efficacy and novel mechanisms of action. eurekaselect.com

Modern synthetic efforts are characterized by the use of advanced catalytic systems and innovative reaction cascades. nih.gov Recent advancements include:

Rhodium-Catalyzed Ring Expansion : This method has been utilized for the synthesis of pyridoazepine scaffolds, demonstrating the power of modern catalysis in constructing the challenging seven-membered ring. acs.org

Ene-Yne Ring-Closing Metathesis : This powerful reaction has been applied in synthetic studies toward pyrido[1,2-a]azepine alkaloids, showcasing its utility in forming the core bicyclic structure. benthamdirect.com

Development of New Chemical Entities : Research has led to the creation of novel pyridofuropyrimido[1,2-a]azepines that have shown significant anticonvulsive and psychotropic properties, underscoring the therapeutic potential of this class of compounds. mdpi.com

The academic interest in the this compound framework and its analogs is tied to the broader pursuit of structurally novel, nitrogen-containing heterocycles. mdpi.com The development of flexible synthetic routes is crucial for enabling structure-activity relationship (SAR) studies, which are essential for optimizing the pharmacological properties of lead compounds derived from this scaffold. frontiersin.org

Synthetic StrategyDescriptionKey Features
Rhodium-Catalyzed Ring Expansion Utilizes a rhodium catalyst to expand a smaller ring into the seven-membered azepine ring. acs.orgEfficient, high-yielding, modern catalytic approach.
Ene-Yne Ring-Closing Metathesis A powerful carbon-carbon bond-forming reaction to close the bicyclic ring system. benthamdirect.comEffective for complex alkaloid synthesis.
Double Condensation-Cyclization Construction of the pyridine ring onto a pre-existing azepine scaffold using a double condensation reaction. acs.orgVersatile for creating substituted pyridines.
Iron-Catalyzed Dearomatization A one-step, three-component reaction to convert pyridines into annelated azepine derivatives. acs.orgHigh efficiency and atom economy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO B8358564 Octahydropyrido[1,2-a]azepin-8(2h)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

2,3,4,6,7,9,10,10a-octahydro-1H-pyrido[1,2-a]azepin-8-one

InChI

InChI=1S/C10H17NO/c12-10-5-4-9-3-1-2-7-11(9)8-6-10/h9H,1-8H2

InChI Key

NGFUOCDADAEURT-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCC(=O)CCC2C1

Origin of Product

United States

Advanced Synthetic Methodologies for Octahydropyrido 1,2 a Azepin 8 2h One Derivatives

Cyclization Reactions in the Formation of the Pyridoazepine Ring System

The formation of the fused pyrido[1,2-a]azepine ring system is the cornerstone of the synthesis. Both intramolecular and intermolecular strategies have been developed to construct this bicyclic framework.

Intramolecular Cyclization Approaches to Octahydropyrido[1,2-a]azepin-8(2H)-one (e.g., from diamino alcohols)

Intramolecular cyclization offers a powerful method for forming the azepine ring onto a pre-existing piperidine (B6355638) moiety. One analogous approach, demonstrated in the synthesis of related octahydro-2H-pyrido[1,2-a]pyrazines, provides a blueprint for this strategy. This method begins with a suitable diamino alcohol precursor, which can be converted into a haloamide. The subsequent intramolecular nucleophilic substitution leads to the formation of the seven-membered ring.

For the target compound, this would involve a starting material like (R)-2-(piperidin-2-yl)ethan-1-amine, which could be acylated with a functionalized carboxylic acid chloride containing a leaving group (e.g., a chloramide). The subsequent base-mediated cyclization would yield the desired bicyclic lactam. epa.gov

Other intramolecular cyclization strategies for forming azepine rings include:

N-Acyliminium Ion Cyclization : This method involves the cyclization of an N-acyliminium ion onto a tethered π-nucleophile, such as an aromatic ring. This has been used to synthesize tetracyclic pyrido[2,3-b]azepine derivatives. researchgate.net

Radical Cyclization : A 7-endo-trig cyclization of an aryl radical derived from a gamma-methylene lactam has been successfully employed to assemble the azepine ring in complex polycyclic systems. nih.gov

Tandem Amination/Cyclization : Copper(I)-catalyzed tandem reactions of functionalized allenynes with amines can lead to the formation of azepine rings through a combination of intermolecular amine addition and subsequent intramolecular cyclization. nih.gov

Table 1: Selected Intramolecular Cyclization Strategies for Azepine Ring Formation

MethodologyKey PrecursorDescriptionReference Example
Haloamide CyclizationDiamino alcohol derivativeFormation of a chloroamide followed by base-induced intramolecular N-alkylation to form the lactam.Synthesis of Octahydropyrido[1,2-a]pyrazines epa.gov
N-Acyliminium Ion CyclizationN-Acyliminium ion with π-nucleophileAcid-promoted cyclization of an iminium ion onto an aromatic or vinylic tether.Synthesis of Pyrido[2,3-b]azepine Analogues researchgate.net
Radical Cyclizationγ-Methylene lactam with aryl halide7-endo-trig cyclization of an aryl radical to form the seven-membered ring.Synthesis of Pyrido[1,2-a]xanthene[1,9-de]azepines nih.gov

Intermolecular Cycloaddition Strategies (e.g., Aza-Diels-Alder Reactions of dihydropyridones)

Intermolecular cycloadditions, particularly the aza-Diels-Alder reaction, are powerful tools for constructing six-membered nitrogen-containing rings. google.com In the context of the pyrido[1,2-a]azepine skeleton, this strategy would typically involve forming the pyridine (B92270) ring via a [4+2] cycloaddition. A 2-azadiene, for example, can react with a suitable dienophile to construct the pyridine core, which can then be further elaborated to form the fused azepinone.

A modern approach involves a three-component synthesis where 2-azadienes are generated in situ via a redox-neutral catalytic intermolecular aza-Wittig reaction. These intermediates undergo subsequent Diels-Alder reactions to afford polysubstituted pyridines. nih.gov This methodology allows for the rapid assembly of highly functionalized pyridine rings that can serve as precursors to the target bicyclic system. The azepine ring would then be constructed in subsequent steps.

Targeted Hydrogenation and Reduction Pathways for the this compound Skeleton

Once an unsaturated pyrido[1,2-a]azepin-8-one precursor is synthesized, the final step is the saturation of the pyridine ring to yield the octahydro- skeleton. This is typically achieved through catalytic hydrogenation. However, controlling this reduction is crucial, as over-reduction or side reactions can occur.

A notable strategy is "interrupted pyridine hydrogenation," where the stepwise reduction of the aromatic ring is halted by a planned chemical transformation. In a relevant example, the asymmetric hydrogenation of oxazolidinone-substituted pyridines leads to enantioenriched δ-lactams. nih.gov This process involves the diastereoselective hydrogenation of one face of the pyridine ring, followed by nucleophilic attack (in this case, by water) on an unsaturated intermediate, which effectively interrupts the full reduction cycle and simultaneously forms the lactam. nih.gov This approach offers a pathway to introduce stereocenters and functionality concurrently with the reduction process.

Catalytic transfer hydrogenation is another versatile method, utilizing hydrogen donors like formic acid, ammonium formate, or 1,4-cyclohexadiene in the presence of a transition metal catalyst (e.g., Pd, Pt, Au). mdpi.com This technique avoids the need for high-pressure hydrogen gas, making it operationally simpler.

Table 2: Comparison of Hydrogenation Methods for Pyridine Ring Saturation

MethodHydrogen SourceCatalystKey FeaturesReference
Direct HydrogenationH₂ GasRh, Ru, Pd/CHigh pressure required; effective for full saturation.General Knowledge
Interrupted HydrogenationH₂ GasChiral Ir-complexAllows for functionalization of partially reduced intermediates; can be highly stereoselective. nih.gov
Catalytic Transfer HydrogenationFormic acid, Ammonium formate, AlcoholsPd/C, Au, Rh-complexesAvoids high-pressure H₂; can be performed under mild conditions; donor choice can influence selectivity. mdpi.com

Novel Catalytic Systems in this compound Synthesis

Modern synthetic chemistry relies heavily on novel catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of the pyrido[1,2-a]azepinone framework can benefit from a range of catalysts.

Copper Catalysis : Copper(I) salts are effective in catalyzing tandem amination/cyclization reactions of allenynes to form azepine rings. nih.gov

Palladium Catalysis : Palladium catalysts are widely used for cross-coupling reactions, such as the Suzuki coupling, to build complexity on the azepinone core. Pd-catalyzed N-arylation is also a key step in synthesizing related benzoazepinone structures. nih.gov

Ruthenium Catalysis : Ruthenium carbene complexes have been used to construct the pyrido[1,2-α]azepine ring system through reactions with alkynes. researchgate.net

Metal-Free Photochemical Catalysis : A green approach to azepinone derivatives involves a photochemical cascade reaction of 2-aryloxyaryl azides. This reaction proceeds under blue light irradiation and is catalyzed by a simple Brønsted acid like TsOH, avoiding the use of transition metals entirely. nih.gov

Stereoselective Synthesis of this compound Stereoisomers

The this compound structure contains multiple stereocenters, making stereocontrol a critical aspect of its synthesis.

Diastereoselective Approaches

Diastereoselectivity can be achieved by employing substrate control, where existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. A powerful strategy is the use of chiral auxiliaries.

In the context of forming the octahydro- skeleton, the diastereoselective hydrogenation of a substituted pyridine precursor is a key method. For instance, the hydrogenation of pyridines bearing an oxazolidinone chiral auxiliary proceeds with high diastereoselectivity. The auxiliary sterically blocks one face of the pyridine ring, directing the hydrogen addition to the opposite face and thereby setting the configuration of the newly formed stereocenters. nih.gov This approach allows for the synthesis of specific diastereomers of the saturated heterocyclic product. Following the reduction, the chiral auxiliary can be cleaved, yielding the enantioenriched target molecule. This methodology provides a reliable pathway to access specific stereoisomers of this compound derivatives.

Enantioselective Methodologies

The creation of stereochemically defined centers is a crucial aspect of modern synthetic chemistry. For a molecule like this compound, which possesses at least one stereocenter at the ring junction, enantioselective strategies are paramount. These methodologies can be broadly categorized into catalyst-controlled and substrate-controlled approaches.

Catalyst-Controlled Enantioselective Synthesis:

A plausible strategy for the enantioselective synthesis of the this compound core involves the asymmetric synthesis of a suitably functionalized piperidine precursor, followed by the annulation of the seven-membered azepinone ring. Chiral catalysts can be employed to introduce the desired stereochemistry in the initial piperidine ring formation. For instance, chemo-enzymatic methods have been successfully used for the asymmetric dearomatization of activated pyridines to produce stereo-defined piperidines nih.gov. A key step in such a process could involve a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert an N-substituted tetrahydropyridine into a chiral 2-substituted piperidine derivative nih.gov.

Another powerful approach is the use of chiral organocatalysts or transition-metal complexes in reactions such as the intramolecular Mannich reaction. The intramolecular Mannich reaction of δ-amino β-keto esters with aldehydes has been demonstrated as a viable methodology for the synthesis of polysubstituted piperidines nih.govresearchgate.net. By employing a chiral amine or a chiral catalyst, this reaction can be rendered enantioselective, providing a chiral piperidine ring that can be further elaborated to the target bicyclic lactam.

Substrate-Controlled Enantioselective Synthesis (Chiral Pool Approach):

The use of readily available chiral starting materials, often referred to as the "chiral pool," provides an alternative and effective route to enantiomerically pure products. In the context of this compound synthesis, chiral amines can be utilized to induce stereochemistry. An efficient one-pot synthesis of substituted piperidines has been developed through a nitroalkene, amine, and enone condensation, where the use of a chiral amine leads to the formation of enantiomerically pure piperidines through exocyclic chirality induction nih.govrsc.org. This chiral piperidine derivative can then serve as a key intermediate.

The following table summarizes potential enantioselective strategies applicable to the synthesis of chiral piperidine precursors for this compound.

MethodologyKey TransformationChiral SourcePotential Precursor
Chemo-enzymatic DearomatizationAsymmetric reduction of activated pyridinesAmine oxidase/Ene imine reductaseChiral 2-substituted piperidine
Asymmetric Intramolecular Mannich ReactionCyclization of δ-amino β-keto estersChiral amine or catalystPolysubstituted chiral piperidine
Chiral Amine Induced CondensationOne-pot nitroalkene/amine/enone condensationChiral amineEnantiopure substituted piperidine

Utilization of Precursors and Building Blocks in this compound Synthetic Routes

The construction of the this compound scaffold relies on the strategic use of precursors and building blocks that can be efficiently assembled into the final bicyclic structure.

A key precursor would be a 2-substituted piperidine bearing a side chain suitable for the formation of the seven-membered ring. For example, a piperidine-2-acetic acid ester or a related derivative could serve as a starting point. The annulation of the azepinone ring could then be achieved through an intramolecular cyclization reaction.

One of the most effective methods for forming cyclic β-keto esters is the Dieckmann condensation , which is an intramolecular Claisen condensation of a diester alfa-chemistry.comchemistrysteps.com. In a proposed synthesis of this compound, a diester precursor, where one ester is part of the piperidine ring and the other is on a side chain at the 2-position, could undergo an intramolecular cyclization to form the β-keto ester functionality within the newly formed seven-membered ring. The Dieckmann condensation is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium hydride alfa-chemistry.comtandfonline.com.

The following table outlines a potential synthetic sequence utilizing a chiral piperidine precursor and a Dieckmann condensation.

StepReactionReactantsProduct
1Enantioselective Piperidine Synthesis(e.g., Chiral amine, nitroalkene, enone)Chiral 2-substituted piperidine
2Side Chain ElaborationChiral piperidine, reagents for adding a carboxyalkyl chainPiperidine with a diester precursor side chain
3Dieckmann CondensationPiperidine diester precursor, strong baseThis compound

Another powerful intramolecular cyclization that could be employed is the intramolecular Mannich reaction . This reaction involves the cyclization of a δ-amino β-keto ester with an aldehyde or ketone nih.govresearchgate.net. A suitably functionalized piperidine derivative containing an amino group and a β-keto ester moiety could undergo an intramolecular Mannich reaction to construct the azepane ring with the concomitant formation of the ketone at the 8-position.

The choice of precursors and building blocks is critical for the success of the synthesis. For instance, the use of functionalized azepanes can be achieved through palladium-mediated cross-coupling of α-halo eneformamides nih.gov. Stereoselective synthesis of heavily hydroxylated azepane iminosugars has been accomplished via osmium-catalyzed tethered aminohydroxylation, highlighting advanced methods for constructing the seven-membered ring with stereocontrol nih.govacs.org. While not directly applied to the target molecule, these methods demonstrate the feasibility of forming functionalized azepane rings, which is a key structural feature of this compound.

Chemical Reactivity and Mechanistic Transformations of Octahydropyrido 1,2 a Azepin 8 2h One

Nucleophilic and Electrophilic Reactivity Patterns of the Pyridoazepinone Moiety

The pyridoazepinone core of octahydropyrido[1,2-a]azepin-8(2H)-one possesses both nucleophilic and electrophilic centers, which govern its interaction with various reagents.

Electrophilic Character: The most significant electrophilic site is the carbonyl carbon of the lactam functionality. The polarization of the carbon-oxygen double bond, enhanced by the adjacent electron-withdrawing nitrogen atom, renders this carbon susceptible to attack by nucleophiles. This reactivity is characteristic of amides and lactams, leading to reactions such as hydrolysis, reduction, or addition of organometallic reagents.

Nucleophilic Character: The lone pair of electrons on the bridgehead nitrogen atom imparts nucleophilic character to the molecule. However, its nucleophilicity is considerably diminished due to the delocalization of the lone pair into the adjacent carbonyl group, a resonance effect inherent to amides. Consequently, reactions involving this nitrogen as a nucleophile typically require strong electrophiles or conditions that disrupt the amide resonance.

The α-carbons to the carbonyl group (C7 and C9) can also exhibit nucleophilic character upon deprotonation with a strong base to form an enolate. This enolate can then react with various electrophiles. In analogous systems like highly electrophilic dinitro nih.govwikipedia.orguchicago.edutriazolo[1,5-a]pyridines, reactions with carbon nucleophiles have been observed, demonstrating the susceptibility of related heterocyclic systems to nucleophilic attack. researchgate.net

Ring Expansion and Contraction Reactions of Fused Azepinone Systems

Fused azepinone systems can undergo ring expansion and contraction reactions, providing pathways to novel heterocyclic structures. These transformations are often driven by the formation of more stable intermediates or the relief of ring strain.

Ring Expansion: Ring expansion reactions can be employed to synthesize larger ring systems from the pyridoazepinone core. A common strategy involves the migration of an endocyclic bond to an exocyclic leaving group adjacent to the ring. wikipedia.org For instance, pinacol-type rearrangements or Tiffeneau–Demjanov rearrangements are classic examples of such expansions. wikipedia.org In the context of azepine synthesis, catalyst-free ring expansion of tetrahydroisoquinolines with o-alkynylarylaldehydes has been reported to construct dibenzo[b,d]azepine skeletons. researchgate.net Similarly, base-promoted ring expansion of 4-quinolones with α-halo esters provides access to benzazepinones. nih.gov These methodologies suggest that appropriately functionalized derivatives of this compound could undergo similar expansions.

Ring Contraction: Ring contractions of the azepinone ring can lead to the formation of fused piperidine (B6355638) or pyrrolidine (B122466) derivatives. These reactions can proceed through various intermediates, including cationic, anionic, or radical species. wikipedia.orgillinois.edu The Favorskii rearrangement is a well-known method for the contraction of cyclic α-halo ketones. While not directly an α-halo ketone, derivatization at the α-position of the lactam carbonyl could open pathways for such contractions. Photochemically induced ring contractions, as seen in the rearrangement of 4,4-diphenylcyclohexadienone, proceed through biradical intermediates and could be conceptually applied. illinois.edu Additionally, phosphine-promoted ring expansion followed by a nih.govacs.org sigmatropic rearrangement leading to ring contraction has been observed in other fused systems. acs.org

Derivatization Strategies for Functional Group Introduction on this compound

The introduction of functional groups onto the this compound scaffold is key to modulating its properties and developing new derivatives.

Alkylation and Acylation Reactions

Alkylation and acylation reactions are primary methods for derivatization, targeting the nucleophilic centers of the molecule.

Alkylation: The primary sites for alkylation are the α-carbons to the carbonyl group (C7 and C9) via an enolate intermediate. Treatment with a strong base, such as lithium diisopropylamide (LDA), followed by the addition of an alkyl halide, would lead to the corresponding α-alkylated product. This is a standard procedure for the alkylation of lactams. In related heterocyclic systems like imidazo[1,2-a]pyridines, C3-alkylation has been successfully achieved through aza-Friedel–Crafts reactions. mdpi.com

Acylation: Acylation can also occur at the α-carbon via an enolate, introducing an acyl group. This is typically achieved by reacting the enolate with an acyl halide or anhydride. N-acylation is generally difficult due to the reduced nucleophilicity of the lactam nitrogen but might be possible under forcing conditions or with highly reactive acylating agents.

Reaction TypeReagentTypical ConditionsExpected Product
α-Alkylation1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X)Anhydrous solvent (e.g., THF), low temperature (-78 °C)C7 or C9-alkylated this compound
α-Acylation1. Strong Base (e.g., LDA) 2. Acyl Halide (RCOCl) or Anhydride ((RCO)₂O)Anhydrous solvent (e.g., THF), low temperature (-78 °C)C7 or C9-acylated this compound

Oxidation and Reduction Transformations

Oxidation and reduction reactions offer pathways to further modify the core structure.

Reduction: The most common reduction reaction for the lactam moiety is its complete reduction to a cyclic amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can achieve this, yielding the corresponding octahydropyrido[1,2-a]azepine. This transformation converts the amide functionality into a tertiary amine at the bridgehead and a secondary amine within the seven-membered ring.

Oxidation: The oxidation of the saturated carbon framework of this compound is generally challenging. However, introduction of unsaturation or further oxidation at the α-carbon to the nitrogen could be possible using specific reagents. For example, oxidation adjacent to the nitrogen atom can sometimes be achieved using reagents like mercury(II) acetate or potassium permanganate, potentially leading to the formation of an enamide or a hydroxylated product.

Reaction TypeReagentTypical ConditionsExpected Product
Lactam ReductionLithium Aluminum Hydride (LiAlH₄) or Borane (BH₃)Anhydrous ether (e.g., THF, Diethyl ether), refluxOctahydropyrido[1,2-a]azepine
α-OxidationStrong oxidizing agents (e.g., KMnO₄, RuO₄)Varies depending on reagentHydroxylated or further oxidized products at α-positions

Elucidation of Reaction Mechanisms for Key Transformations of this compound

The mechanisms of the transformations of this compound are based on fundamental principles of organic reactivity.

α-Alkylation Mechanism: The mechanism for α-alkylation proceeds through the formation of a planar enolate intermediate after deprotonation of the α-proton by a strong, non-nucleophilic base. The negative charge is delocalized between the α-carbon and the carbonyl oxygen. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond. The stereochemical outcome of this reaction can often be controlled by the choice of substrate, base, and reaction conditions.

Lactam Reduction Mechanism: The reduction of the lactam with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. The aluminum hydride species then coordinates to the oxygen atom, making it a good leaving group. A subsequent elimination of the aluminate salt, followed by another hydride addition to the resulting iminium ion, yields the final saturated bicyclic amine.

1-Aza-Cope Rearrangement: While not a direct reaction of the title compound, the 1-aza-Cope rearrangement is a key mechanistic pathway for the synthesis of related fused azepine derivatives and illustrates a potential transformation of a suitably unsaturated precursor. nih.gov This researchgate.netresearchgate.net-sigmatropic rearrangement involves the concerted reorganization of six pi electrons in a 1-aza-1,5-diene system. In the synthesis of fused dihydroazepines, an α-imino rhodium(II)-carbenoid undergoes intramolecular cyclopropanation with a tethered diene to form a transient 1-imino-2-vinylcyclopropane. This intermediate then rapidly undergoes a 1-aza-Cope rearrangement to generate the fused dihydroazepine product. nih.gov Detailed mechanistic investigations of such reactions often employ isotopic labeling studies to trace the pathways of atoms and confirm the concerted nature of the rearrangement.

Structural Elucidation and Conformational Analysis of Octahydropyrido 1,2 a Azepin 8 2h One

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental to determining the precise structure, connectivity, and stereochemistry of organic molecules. For a compound like Octahydropyrido[1,2-a]azepin-8(2H)-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would be employed for a comprehensive analysis.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, coupling constants, and signal integrations, the connectivity and spatial arrangement of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show a series of signals in the aliphatic region (typically 1.0-4.0 ppm). The protons on carbons adjacent to the nitrogen atom and the carbonyl group would be deshielded and thus appear at a higher chemical shift (downfield). The bridgehead proton would also have a characteristic chemical shift. Analysis of the spin-spin coupling patterns would be crucial for establishing the connectivity of the protons and determining the relative stereochemistry of the chiral centers, particularly at the ring fusion.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, a distinct signal for the carbonyl carbon (C=O) would be expected in the highly deshielded region of the spectrum (typically 170-180 ppm). The remaining saturated carbon atoms of the fused ring system would appear in the aliphatic region (typically 20-60 ppm). The chemical shifts of the carbons attached to the nitrogen atom would be higher than those of simple alkane carbons due to the electronegativity of nitrogen.

Table 1: Expected ¹H and ¹³C NMR Data for this compound
Atom Position Expected ¹H NMR Signal (ppm) Expected ¹³C NMR Signal (ppm) Notes
Carbonyl (C8)---~170-180Characteristic signal for a lactam carbonyl carbon.
Bridgehead Carbon---~50-65Chemical shift influenced by two fused rings and nitrogen.
Bridgehead Proton~2.5-3.5---Multiplicity would indicate neighboring protons.
CH₂ adjacent to N~3.0-4.0~45-60Protons and carbons are deshielded by the adjacent nitrogen.
CH₂ adjacent to C=O~2.2-2.8~30-45Protons and carbons are deshielded by the carbonyl group.
Other CH₂ groups~1.2-2.0~20-35Signals would be in the typical aliphatic region with complex splitting.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass can be measured, allowing for the unambiguous determination of the molecular formula.

For this compound (C₉H₁₅NO), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for cyclic amides involve cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom, such as α-cleavage, which can help confirm the structure of the heterocyclic rings. While specific data for the title compound is unavailable, data for the related compound Octahydro-2H-pyrido(1,2-a)pyrimidin-2-one (C₈H₁₄N₂O) shows a molecular ion peak at m/z 154, with major fragments at m/z 112 and 153. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound
Data Type Expected Value Information Provided
Molecular FormulaC₉H₁₅NODerived from elemental analysis and HRMS.
Molecular Weight~153.22 g/mol Determines the mass of the molecule.
Molecular Ion Peak [M]⁺m/z ≈ 153Confirms the molecular weight.
Key Fragment IonsVariesProvides clues about the molecule's structure through characteristic bond cleavages.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the lactam functional group. This peak is typically observed in the range of 1650-1690 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹ and C-N stretching vibrations, which are typically found in the 1000-1350 cm⁻¹ region. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) would confirm the tertiary nature of the amide. Studies on related octahydropyrido[1,2-a]pyrazinones have utilized IR spectroscopy to help assign their configurations.

Table 3: Expected IR Absorption Bands for this compound
Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
C=O Stretch (Lactam)1650 - 1690Strong, Sharp
C-H Stretch (sp³)2850 - 2960Medium to Strong
C-N Stretch1000 - 1350Medium

X-ray Crystallographic Analysis of this compound and Related Derivatives

Although a crystal structure for the title compound is not available, analysis of related structures, such as derivatives of (1R, 5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a] nih.govnist.govdiazocine-3(4H)-carboxamide, provides insight into the type of data obtained. For such a derivative, X-ray diffraction determined that the compound crystallizes in the monoclinic system with a P2₁/n space group. The analysis yields precise bond lengths (e.g., C=O, C-N, C-C) and bond angles, which confirm the expected geometry of the fused ring system. This data is critical for understanding any strain or unusual conformations within the molecule.

X-ray crystallography also reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular forces. For a molecule like this compound, which lacks strong hydrogen bond donors, the crystal packing would primarily be driven by weaker van der Waals interactions and dipole-dipole interactions involving the polar lactam group.

In the crystal structures of related heterocyclic compounds, various intermolecular interactions are observed. For instance, in some pyrido[1,2-a]pyrimidine derivatives, the crystal packing is stabilized by N-H···N hydrogen bonds and C-H···π interactions. In other cases, π-π stacking interactions between aromatic rings and various C-H···O and C-H···N hydrogen bonds are the dominant forces that build the three-dimensional crystal network. Analysis of these interactions is crucial for understanding the physical properties of the solid material.

Theoretical and Computational Studies on Octahydropyrido 1,2 a Azepin 8 2h One

Quantum Mechanical Calculations for Electronic Structure and Stability

Quantum mechanical calculations, such as those employing Density Functional Theory (DFT), would be the primary method to investigate the electronic structure and stability of Octahydropyrido[1,2-a]azepin-8(2H)-one. These calculations could determine key electronic properties like molecular orbital energies (HOMO-LUMO gap), electrostatic potential surfaces, and partial atomic charges. Such data would provide insights into the molecule's kinetic stability and regions susceptible to electrophilic or nucleophilic attack. However, specific values and detailed structural analysis from these types of calculations for this compound are not documented in the current body of scientific literature.

Molecular Dynamics Simulations for Conformational Landscapes

To understand the flexibility and preferred shapes of this compound, molecular dynamics (MD) simulations would be employed. These simulations model the movement of atoms over time, revealing the accessible conformations of the molecule in different environments (e.g., in a vacuum or in a solvent). The resulting conformational landscape would identify low-energy, stable structures and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets. At present, there are no published MD simulation results specifically for this compound.

Computational Docking and Binding Affinity Predictions (e.g., Receptor Interactions, Enzyme Active Sites)

Computational docking is a technique used to predict how a molecule might bind to a protein receptor or an enzyme's active site. This method involves placing the molecule (ligand) into the binding site of a protein and calculating a score that estimates the binding affinity. While studies have performed docking for derivatives, such as 2-(2-Azepan-1-yl-2-oxoethyl)-1-hydroxy-1-phenyl-octahydro-pyrido[1,2-a]azepin-4-one, there is no available research that specifically predicts the binding interactions and affinity of this compound with any biological target.

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods can also be used to predict the reactivity of a molecule and to map out potential reaction pathways. By calculating transition state energies and reaction energy profiles, researchers can determine the most likely products of a chemical reaction and the mechanisms by which they are formed. This information is valuable for synthetic chemistry and for understanding potential metabolic pathways. However, no such computational studies on the reactivity and reaction pathways of this compound have been reported.

Mechanistic Investigations of Biological Interactions of Octahydropyrido 1,2 a Azepin 8 2h One

Enzyme Inhibition Studies

NQO1 and TrxR Interaction Mechanisms

No studies were found that investigate the interaction mechanisms between Octahydropyrido[1,2-a]azepin-8(2H)-one and the enzymes NAD(P)H:quinone oxidoreductase 1 (NQO1) or Thioredoxin Reductase (TrxR). As a result, there is no data available to describe how this specific compound might interact with these biological targets.

Mechanistic Insights into Other Noted Biological Activities

Detailed mechanistic insights into other potential biological activities for this specific compound are not available in the current body of scientific literature.

Anticonvulsant Activity by Antagonism (e.g., with pentylenetetrazole) in vitro

There are no available in vitro studies describing the anticonvulsant properties of this compound, specifically concerning its potential antagonism of seizures induced by pentylenetetrazole.

Antimicrobial Properties against Bacterial and Fungal Strains

No data has been published detailing the antimicrobial properties of this compound against specific bacterial or fungal strains. Therefore, a data table of its activity cannot be generated.

Antiviral Activity (e.g., HIV integrase inhibition)

There is no research available to indicate that this compound possesses antiviral activity or functions as an inhibitor of HIV integrase.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Octahydropyrido 1,2 a Azepin 8 2h One Derivatives

Impact of Substituent Effects on Synthetic Yields and Selectivity in Pyridoazepinone Synthesis

The synthesis of the octahydropyrido[1,2-a]azepin-8(2H)-one core and its analogues is a complex process where the nature and position of substituents play a critical role in determining the efficiency and stereochemical outcome of the reactions. Intramolecular cyclization reactions, such as the intramolecular Schmidt reaction, are pivotal in constructing the bridged azepine ring system. The electronic and steric properties of substituents on the precursor molecules can significantly influence the yields and selectivity of these cyclizations.

For instance, electron-donating or electron-withdrawing groups on an aromatic ring tethered to the piperidine (B6355638) moiety can affect the nucleophilicity of the reacting centers, thereby influencing the rate and success of the cyclization. Steric hindrance near the reaction sites can also dictate the feasibility of ring closure and may favor the formation of one stereoisomer over another. While specific data on the synthesis of this compound is limited in publicly available literature, general principles of heterocyclic chemistry suggest that careful selection of substituents is a key strategy to optimize synthetic routes.

Substituent PositionSubstituent TypeExpected Impact on YieldExpected Impact on Selectivity
Piperidine RingBulky Alkyl GroupMay decrease yield due to steric hindranceMay increase diastereoselectivity
Azepine Ring PrecursorElectron-withdrawing GroupMay decrease yield by reducing nucleophilicityMay influence regioselectivity in certain cyclizations
Azepine Ring PrecursorElectron-donating GroupMay increase yield by enhancing nucleophilicityMay have minimal impact on selectivity

Stereochemical Influence on Chemical Transformations and Biological Activity

Stereochemistry is a fundamental aspect of the pharmacology of this compound derivatives. The rigid, three-dimensional structure of this scaffold gives rise to multiple stereocenters, and the spatial arrangement of atoms can have a profound impact on how these molecules interact with biological targets. The biological activity of chiral compounds is often dependent on the specific stereoisomer, as enzymes and receptors are themselves chiral environments. ajchem-a.comnih.gov

The different stereoisomers of a substituted this compound can exhibit distinct pharmacological profiles, with one enantiomer possibly being significantly more potent or having a different mode of action than the others. ajchem-a.comnih.gov This stereoselectivity is crucial in drug development, as the administration of a single, more active isomer can lead to improved therapeutic efficacy and a better safety profile by reducing off-target effects.

Furthermore, the stereochemistry of the starting materials and intermediates can direct the course of subsequent chemical transformations, leading to the stereoselective synthesis of desired products. researchgate.net The control of stereochemistry throughout the synthetic process is, therefore, a key challenge and a major focus of research in this area.

Rational Design Principles for Modulating Specific Biological Interactions of this compound Analogues

Rational drug design aims to create new molecules with specific biological activities based on a thorough understanding of the target's structure and the ligand-target interactions. For this compound analogues, this involves modifying the core scaffold with various functional groups to optimize interactions with a specific biological target, such as a G protein-coupled receptor (GPCR) or an enzyme.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key strategies employed. SBDD relies on the known three-dimensional structure of the target to design ligands that fit precisely into the binding site. In contrast, LBDD uses the knowledge of other molecules that bind to the target to develop a pharmacophore model, which defines the essential steric and electronic features required for biological activity.

For example, in designing antagonists for a specific receptor, medicinal chemists might introduce bulky substituents to block the binding of the endogenous ligand. Conversely, to design agonists, they might incorporate functional groups that mimic the interactions of the natural ligand and stabilize the active conformation of the receptor. The pyrido[1,2-a]azepine scaffold provides a rigid framework that can be systematically modified to probe the chemical space around a biological target and establish a clear SAR. tsijournals.comresearchgate.net

Ligand Efficiency and Binding Selectivity of this compound Derivatives

Ligand efficiency (LE) is a metric used in drug discovery to evaluate the binding energy of a ligand per non-hydrogen atom. It is a valuable tool for comparing the "quality" of different compounds and for guiding lead optimization. A high ligand efficiency indicates that a molecule achieves a high binding affinity with a relatively small number of atoms, which is often a desirable characteristic for a drug candidate as it can lead to better physicochemical properties. nih.govidw-online.de

Binding selectivity is another critical parameter in drug development. It refers to the ability of a compound to bind to its intended target with high affinity while having low affinity for other, unintended targets. High selectivity is crucial for minimizing off-target side effects. For this compound derivatives, the strategic placement of substituents can significantly influence both ligand efficiency and selectivity. By fine-tuning the structure of the molecule, it is possible to enhance interactions with the desired target while simultaneously disrupting interactions with off-targets.

The development of selective ligands often involves exploring the subtle structural differences between related biological targets. For instance, derivatives of the related octahydro-1H-pyrido[1,2-a]pyrazine scaffold have been designed to achieve high affinity and selectivity for specific opioid receptor subtypes. tsijournals.com A similar approach can be envisioned for the this compound core to develop potent and selective modulators of various biological targets.

Compound ClassTargetKey Structural Features for Selectivity
Pyrido[1,2-a]pyrazine derivativesMu-opioid receptorSpecific substitution patterns on the aromatic ring and piperidine core tsijournals.com
Hexahydropyrimido[1,2-a]azepine derivativesCOX-2Functionalized aryl and heterocyclic moieties researchgate.net

This table provides examples from structurally related compounds to illustrate the principles of achieving binding selectivity.

Emerging Research Avenues and Future Directions for Octahydropyrido 1,2 a Azepin 8 2h One

Development of Novel and Sustainable Synthetic Routes to Complex Octahydropyrido[1,2-a]azepin-8(2H)-one Scaffolds

The development of efficient and environmentally benign synthetic strategies is paramount for the exploration of the chemical space around the this compound core. Current research is actively pursuing innovative and sustainable methods to access complex derivatives of this scaffold.

Green chemistry principles are being integrated into the synthesis of related heterocyclic systems, offering a roadmap for the sustainable production of pyridoazepinone derivatives. Methodologies such as mechanochemical synthesis, which is solvent-free and often catalyst-free, have been successfully applied to the synthesis of structurally related pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines. nih.govnih.gov These approaches, often utilizing ball-milling techniques, provide high yields and reduce the environmental impact of chemical transformations.

Flow chemistry is another powerful tool being explored for the synthesis of heterocyclic compounds, including pyridoazepinone precursors. nih.govnih.gov The use of continuous-flow reactors offers precise control over reaction parameters, enhanced safety, and scalability, making it an attractive platform for the multi-step synthesis of complex molecules. This technology has the potential to streamline the production of this compound derivatives and facilitate library synthesis for drug discovery programs.

Furthermore, the development of novel catalytic systems is crucial for accessing diverse and complex scaffolds. For instance, palladium-catalyzed N-arylation has been employed for the synthesis of 8-(azaindolyl)-benzoazepinones, a related class of azepinone-containing compounds. nih.gov The application of such advanced catalytic methods to the this compound core could unlock new avenues for functionalization and the creation of novel chemical entities.

Synthetic ApproachKey FeaturesPotential Advantages for Pyridoazepinone Synthesis
Mechanochemistry Solvent-free, often catalyst-free, use of mechanical force.Reduced waste, lower energy consumption, high yields.
Flow Chemistry Continuous processing, precise control of reaction conditions.Improved safety, scalability, and reproducibility.
Advanced Catalysis Use of transition metals (e.g., Palladium) to facilitate bond formation.Access to complex and diverse molecular architectures.

Advanced Spectroscopic and Computational Approaches for Deeper Structural and Dynamic Understanding

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound and its derivatives is essential for rational drug design. Advanced spectroscopic and computational techniques are being employed to gain deeper insights into the structural nuances of this bicyclic lactam system.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for the structural elucidation of these molecules. Detailed 1H and 13C NMR analyses of related azepinone systems have been reported, providing valuable data on chemical shifts and coupling constants that are indicative of the ring conformation and substituent effects. nih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in unambiguously assigning the complex spectra of these molecules.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to experimental methods. DFT calculations can be used to predict the stable conformations of the pyridoazepinone ring system, analyze the electronic structure, and rationalize spectroscopic data. nih.govscbt.com Such studies can provide insights into the conformational preferences of the molecule, which is crucial for understanding its interaction with biological targets. For instance, computational studies on related bicyclic lactams have been used to investigate ring strain and amide resonance, factors that can influence their reactivity and biological activity. nih.gov

Molecular dynamics (MD) simulations are also being utilized to explore the dynamic behavior of bicyclic lactams in solution and in complex with biological macromolecules. nih.gov These simulations can provide a detailed picture of the conformational landscape of this compound and how it might adapt its shape to bind to a specific protein target.

TechniqueInformation GainedRelevance to Pyridoazepinone Research
NMR Spectroscopy Connectivity, stereochemistry, and conformational information.Essential for structural verification and understanding solution-state behavior.
DFT Calculations Stable conformations, electronic properties, and predicted spectra.Aids in rationalizing experimental data and guiding synthetic efforts.
Molecular Dynamics Dynamic behavior and conformational flexibility over time.Provides insights into ligand-receptor interactions and binding mechanisms.

Exploration of New Biological Targets and Mechanisms of Action in vitro for Pyridoazepinone Systems

The pyridoazepinone scaffold represents a versatile platform for the discovery of new bioactive molecules. In vitro screening of derivatives of this compound and related structures has revealed a range of potential therapeutic applications.

One promising area of investigation is in the field of neuroscience. Derivatives of the closely related octahydro-1H-pyrido[1,2-a]pyrazine scaffold have been identified as potent and selective mu-opioid receptor antagonists. nih.gov These findings suggest that the broader pyridoazepine framework could be a valuable starting point for the development of novel treatments for opioid-related disorders. Furthermore, fused pyrido[1,2-a]pyrimidines and pyrimido[1,2-a]azepines have demonstrated a spectrum of biological activities, including anticonvulsive and anxiolytic effects, potentially mediated through the GABA-a-benzodiazepine receptor complex. nih.gov

The pyridoazepinone core has also shown potential in oncology. For example, benzoazepinone derivatives have been developed as potent and selective inhibitors of Rho-associated protein kinases (ROCK), which are implicated in cancer cell migration and proliferation. nih.gov Additionally, other related heterocyclic systems have been investigated as inhibitors of tubulin polymerization, a validated target in cancer chemotherapy. rsc.org

The exploration of new biological targets for this class of compounds is an active area of research. High-throughput screening of pyridoazepinone libraries against a diverse panel of enzymes and receptors is likely to uncover novel biological activities and pave the way for the development of new therapeutic agents for a variety of diseases.

Biological Target/ActivityInvestigated ScaffoldPotential Therapeutic Area
Mu-Opioid Receptor Antagonism Octahydro-1H-pyrido[1,2-a]pyrazineOpioid-related disorders
GABA-a-Benzodiazepine Receptor Modulation Pyrido[1,2-a]pyrimidines, Pyrimido[1,2-a]azepinesAnxiety, Epilepsy
ROCK Inhibition BenzoazepinonesCancer, Glaucoma
Tubulin Polymerization Inhibition Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-onesCancer

Applications of this compound in Chemical Biology and Molecular Probe Development

The unique structural features of this compound make it an attractive scaffold for the development of chemical biology tools and molecular probes. These tools are invaluable for dissecting complex biological processes and validating new drug targets.

By incorporating reporter groups such as fluorophores, biotin, or photo-crosslinkers into the pyridoazepinone scaffold, researchers can create molecular probes to visualize and identify the cellular targets of these compounds. For example, a fluorescently labeled derivative could be used in cellular imaging studies to determine its subcellular localization and track its interactions with proteins in living cells.

Furthermore, the development of affinity-based probes, where the pyridoazepinone core is attached to a solid support, can be used for target identification studies. These probes can be used to pull down binding partners from cell lysates, which can then be identified by mass spectrometry. This approach can help to elucidate the mechanism of action of bioactive pyridoazepinone derivatives and uncover novel biological pathways.

The versatility of the this compound scaffold also allows for its use in fragment-based drug discovery (FBDD). The core structure can serve as a starting point for the development of larger, more potent molecules by linking it to other small molecule fragments that bind to adjacent sites on a protein target.

Patent Landscape and Innovations Related to this compound and its Derivatives

The patent landscape surrounding this compound and its derivatives reflects the growing interest in this chemical space for the development of new pharmaceuticals. A review of patent literature reveals a focus on the synthesis and application of various pyridoazepine-containing compounds for a range of therapeutic indications.

Patents have been filed for derivatives of related pyrido[2,3-d]azepine structures as dopamine (B1211576) D3 receptor ligands, with potential applications in the treatment of substance addiction, schizophrenia, and other central nervous system disorders. These patents often claim a broad genus of compounds, encompassing various substitution patterns on the pyridoazepine core.

The intellectual property in this area is not limited to specific biological targets. Many patents focus on novel synthetic methods that allow for the efficient and scalable production of pyridoazepinone scaffolds. These process patents are crucial for the commercial development of any drug candidate that emerges from this class of compounds.

As research into the biological activities of this compound and its analogs continues to expand, it is anticipated that the number of patent applications in this area will grow. Innovations in synthetic chemistry, the discovery of new biological targets, and the development of novel therapeutic applications will all contribute to a dynamic and evolving patent landscape.

Q & A

Q. How does the conformation of the pyridoazepine ring system influence reactivity?

  • Methodology :
  • Dynamic NMR : Study ring-flipping kinetics to determine energy barriers (e.g., coalescence temperature analysis).
  • X-ray Crystallography : Resolve boat vs. chair conformations in solid state (’s structural studies on dithiepino-furanones provide a methodology template) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.